

## A Comparative Guide to the Anticonvulsive Effects of Soticlestat in Key Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Soticlestat**'s performance against other anticonvulsant alternatives in various epilepsy models, supported by experimental data. **Soticlestat** (TAK-935) is a first-in-class, potent, and selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H).[1][2] This novel mechanism of action sets it apart from conventional antiseizure medications and has been a key focus in the development for treatment-resistant developmental and epileptic encephalopathies (DEEs) such as Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS).[2][3]

#### **Mechanism of Action of Soticlestat**

**Soticlestat** works by inhibiting CH24H, the enzyme that converts cholesterol into 24S-hydroxycholesterol (24HC) in the brain.[1][4] The reduction of 24HC levels is believed to exert anticonvulsive effects through several potential pathways:[1][5]

- Normalization of Seizure Threshold: 24HC is a positive allosteric modulator of NMDA glutamate receptors. By reducing 24HC, Soticlestat may decrease glutamatergic hyperexcitability and raise the seizure threshold.[1][5][6]
- Restoration of Glutamate Sequestration: The drug may help preserve cholesterol-rich lipid rafts in astrocyte membranes, which are important for the function of excitatory amino acid transporter 2 (EAAT2), a key protein for clearing glutamate from the synapse.[6]



 Suppression of Neuroinflammation: Preclinical data suggests a correlation between reduced 24HC levels and decreased levels of the inflammatory cytokine TNF-α in the hippocampus.
 [6]

Below is a diagram illustrating the proposed signaling pathway.



Click to download full resolution via product page

Caption: Proposed mechanism of action for **Soticlestat**.

#### Validation in Preclinical Epilepsy Models

**Soticlestat** has been evaluated in a range of rodent models of epilepsy, demonstrating a unique profile compared to conventional antiseizure medications. Its efficacy appears most pronounced in genetic and chronic models rather than acute, induced-seizure models.[7]

#### **Experimental Workflow: Dravet Syndrome Mouse Model**

The workflow below outlines a typical preclinical study using the Scn1a+/- mouse model, which recapitulates key phenotypes of Dravet syndrome.[8]





Click to download full resolution via product page

Caption: Experimental workflow for preclinical validation.

#### **Summary of Preclinical Efficacy**

The following table summarizes the quantitative results from key preclinical studies of **Soticlestat**.



| Epilepsy<br>Model                | Species | Key Findings                                                                                                           | Quantitative<br>Data                                                                                                                         | Citation(s) |
|----------------------------------|---------|------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Dravet<br>Syndrome<br>(Scn1a+/-) | Mouse   | Protected against hyperthermia- induced seizures, reduced spontaneous seizures, and prevented premature death (SUDEP). | Treated mice had 0 spontaneous seizures/day vs. 1.4/day in controls. Survival was 95% in treated mice vs. 55% in controls.                   | [8][9]      |
| Frings<br>Audiogenic<br>Seizure  | Mouse   | Dose-dependent shortening of tonic-extension seizures. Protective effects increased with repetitive dosing.            | Effective in this genetic model of audiogenic seizures.                                                                                      | [3][7]      |
| Amygdala<br>Kindling             | Mouse   | Delayed the acquisition of kindled seizures (epileptogenesis)                                                          | Did not suppress already established (fully kindled) seizures, suggesting an effect on seizure development rather than established seizures. | [3][7]      |
| Acute Seizure<br>Models          | Mouse   | Ineffective in<br>maximal<br>electroshock<br>seizure (MES),                                                            | This profile distinguishes it from many conventional                                                                                         | [3][7]      |







acute

antiseizure drugs

pentylenetetrazol

that are effective

(PTZ), and 6-Hz

in these acute

psychomotor

models.

seizure models.

#### **Validation in Human Clinical Trials**

**Soticlestat** has undergone extensive clinical investigation for Dravet syndrome and Lennox-Gastaut syndrome, culminating in recently completed Phase 3 trials.

#### **Summary of Clinical Trial Efficacy (Phase 2 & 3)**

The tables below summarize the primary efficacy endpoints from the pivotal clinical trials of **Soticlestat**.

Table 1: **Soticlestat** Efficacy in Dravet Syndrome (DS)



| Study                  | Phase | No. of<br>Patient<br>s | Primar<br>y<br>Endpoi<br>nt                                                         | Soticle<br>stat<br>Result                                      | Placeb<br>o<br>Result | Placeb<br>o-<br>Adjust<br>ed<br>Reduct<br>ion | P-<br>value                                   | Citatio<br>n(s) |
|------------------------|-------|------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------|-----------------------|-----------------------------------------------|-----------------------------------------------|-----------------|
| ELEKT<br>RA            | 2     | 51                     | Median % change in convulsi ve seizure frequen cy (full 20- week treatme nt period) | -33.8%                                                         | +7.0%                 | 46.0%                                         | 0.0007                                        | [10][11]        |
| SKYLIN<br>E            | 3     | 144                    | Median % change in convulsi ve seizure frequen cy (16- week treatme nt period)      | Nearly met primary endpoin t (numeri cal reductio n observe d) | -                     | -                                             | Missed<br>statistic<br>al<br>significa<br>nce | [12][13]        |
| Pooled<br>Analysi<br>s | 2 & 3 | 195                    | Median<br>%<br>change                                                               | Statistic<br>ally<br>significa                                 | -                     | -                                             | 0.001                                         | [13]            |



(ELEKT in nt

RA DS convulsi reductio

- ve n

SKYLIN seizure E) frequen

су

Table 2: Soticlestat Efficacy in Lennox-Gastaut Syndrome (LGS)



| Study       | Phase | No. of<br>Patient<br>S | Primar<br>y<br>Endpoi<br>nt                                                  | Soticle<br>stat<br>Result         | Placeb<br>o<br>Result | Placeb<br>o-<br>Adjust<br>ed<br>Reduct<br>ion | P-<br>value                        | Citatio<br>n(s) |
|-------------|-------|------------------------|------------------------------------------------------------------------------|-----------------------------------|-----------------------|-----------------------------------------------|------------------------------------|-----------------|
| ELEKT<br>RA | 2     | 88                     | Median % change in drop seizure frequen cy (full 20- week treatme nt period) | -20.6%                            | -6.0%                 | 14.8%                                         | 0.1279<br>(Not<br>significa<br>nt) | [10][14]        |
| SKYWA<br>Y  | 3     | -                      | Median % change in Major Motor Drop (MMD) seizure frequen cy                 | Missed<br>primary<br>endpoin<br>t | -                     | -                                             | Not<br>significa<br>nt             | [12]            |

Note: The Phase 3 SKYLINE and SKYWAY trials for **Soticlestat** missed their primary endpoints, although some secondary measures and subgroup analyses showed potential benefits. Takeda, the developer, plans to discuss the totality of the data with regulatory agencies.[12][13]

### **Comparison with Alternative Anticonvulsants**







The treatment landscapes for Dravet and Lennox-Gastaut syndromes are complex, often requiring polypharmacy. The following table compares the reported efficacy of **Soticlestat** (from Phase 2) with other commonly used or recently approved medications for these conditions. This comparison is indirect, as data comes from separate clinical trials.

Table 3: Comparative Efficacy of Antiseizure Medications in DS and LGS



| Drug                       | Mechanism of<br>Action                   | Indication                               | Reported Median Seizure Reduction (vs. Placebo)                                           | Citation(s)  |
|----------------------------|------------------------------------------|------------------------------------------|-------------------------------------------------------------------------------------------|--------------|
| Soticlestat<br>(ELEKTRA)   | CH24H Inhibitor                          | DS (convulsive),<br>LGS (drop)           | DS: 46%, LGS:<br>14.8%                                                                    | [10]         |
| Valproate                  | Broad spectrum<br>(Na+ channel,<br>GABA) | DS & LGS (First-<br>line)                | Efficacy established, but specific placebo- controlled pivotal trial data is older.       | [15][16]     |
| Clobazam                   | Benzodiazepine<br>(GABA-A<br>modulator)  | DS & LGS                                 | LGS: Up to<br>68.3% reduction<br>in drop seizures<br>(dose-<br>dependent).                | [17][18]     |
| Stiripentol                | GABAergic,<br>other                      | DS (adjunctive with Clobazam/Valpro ate) | 69% reduction in clonic/tonic-clonic seizures.                                            | [19][20]     |
| Cannabidiol<br>(Epidiolex) | Cannabinoid<br>receptor<br>modulator     | DS & LGS                                 | DS: ~39% reduction in convulsive seizures. LGS: ~44% reduction in drop seizures.          | [17][19]     |
| Fenfluramine<br>(Fintepla) | Serotonergic<br>agent                    | DS & LGS                                 | DS: Up to 66.8% reduction in convulsive seizures. LGS: ~26.5% reduction in drop seizures. | [20][21][22] |



| Topiramate  | Broad spectrum            | DS & LGS | LGS: 14.8%<br>median reduction<br>in drop seizures.                       | [15][16] |
|-------------|---------------------------|----------|---------------------------------------------------------------------------|----------|
| Lamotrigine | Sodium channel<br>blocker | LGS      | LGS: 32%<br>reduction in<br>major seizures.                               | [15]     |
| Rufinamide  | Sodium channel<br>blocker | LGS      | LGS: ~32.7% reduction in total seizures; ~42.5% in tonic-atonic seizures. | [17][18] |

Note: Sodium channel blockers like Lamotrigine and Rufinamide should be avoided in Dravet syndrome as they can worsen seizures.[20][23]

# Experimental Protocols Protocol: Preclinical Scn1a+/- Mouse Model for Dravet Syndrome

- Objective: To assess the efficacy of Soticlestat in a genetic mouse model of Dravet syndrome.[8]
- Model: Heterozygous Scn1a+/- mice, which recapitulate core phenotypes like spontaneous seizures, hyperthermia-induced seizures, and increased risk of SUDEP.[8][24]
- Treatment Administration: Soticlestat is formulated in standard chow at a specified concentration (e.g., 0.02%) and provided ad libitum to the treatment group. The control group receives vehicle chow.[24]
- Endpoint 1: Hyperthermia-Induced Seizures: Mice are placed in a heated chamber, and their core body temperature is gradually increased. The temperature at which the first seizure (e.g., generalized tonic-clonic seizure) occurs is recorded as the seizure threshold.
- Endpoint 2: Spontaneous Seizures & Survival: Animals are housed in individual cages and monitored 24/7 via continuous video-electroencephalography (EEG) for a period of several



weeks. The frequency and severity of electroclinical seizures are quantified. Survival is tracked daily to generate Kaplan-Meier survival curves and assess SUDEP incidence.[8][9]

 Pharmacodynamic Analysis: At the end of the study, brain and plasma samples are collected to measure levels of 24HC to confirm target engagement by Soticlestat.[6]

# Protocol: ELEKTRA Phase 2 Clinical Trial (NCT03650452)

- Objective: To evaluate the efficacy, safety, and tolerability of Soticlestat as adjunctive therapy in pediatric patients with DS or LGS.[10][14]
- Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[14]
- Participants: Patients aged 2 to 17 years with a confirmed diagnosis of DS or LGS and treatment-resistant seizures (≥3 convulsive seizures/month for DS; ≥4 drop seizures/month for LGS at baseline).[14][25]
- Treatment Period: A 20-week treatment period, consisting of an 8-week dose optimization (titration) period followed by a 12-week maintenance period. Doses were weight-adjusted up to a maximum of 300 mg twice daily.[10][14]
- Primary Endpoint:
  - DS Cohort: Percent change from baseline in convulsive seizure frequency.[10]
  - LGS Cohort: Percent change from baseline in drop seizure frequency.[10]
- Data Collection: Seizure frequency and type were recorded daily by caregivers in a diary.
   Safety and tolerability were assessed through adverse event monitoring, physical examinations, and clinical laboratory tests.[26]
- Analysis: The primary efficacy analysis compared the median percentage change in seizure frequency from baseline between the **Soticlestat** and placebo groups over the treatment period.[14]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. takeda.com [takeda.com]
- 3. The-Atypical-Anticonvulsive-Mechanism-of-Soticlestat-Characterized-in-Animal-Models-of-Epilepsy [aesnet.org]
- 4. epilepsy.com [epilepsy.com]
- 5. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Anticonvulsive properties of soticlestat, a novel cholesterol 24-hydroxylase inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soticlestat, a novel cholesterol 24-hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dravetsyndromenews.com [dravetsyndromenews.com]
- 10. Ovid Therapeutics Inc. Phase 2 ELEKTRA Study of Soticlestat (TAK-935/OV935) Meets Primary Endpoint Reducing Seizure Frequency in Children with Dravet Syndrome or Lennox-Gastaut Syndrome [investors.ovidrx.com]
- 11. Takeda's soticlestat reduces seizures in Dravet syndrome trial [clinicaltrialsarena.com]
- 12. biopharmadive.com [biopharmadive.com]
- 13. neurologylive.com [neurologylive.com]
- 14. A phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of soticlestat as adjunctive therapy in pediatric patients with Dravet syndrome or Lennox–Gastaut syndrome (ELEKTRA) PMC [pmc.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]



- 16. A Practical Guide to the Treatment of Dravet Syndrome with Anti-Seizure Medication -PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiseizure medications for Lennox-Gastaut Syndrome: Comprehensive review and proposed consensus treatment algorithm Pediatric Epilepsy Research Consortium [percepilepsy.org]
- 18. Anti-seizure medications for Lennox-Gastaut syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 19. dravet.org.uk [dravet.org.uk]
- 20. epilepsy.com [epilepsy.com]
- 21. Dravet Syndrome Treatment: Knowing Your Options | MyEpilepsyTeam [myepilepsyteam.com]
- 22. Lennox-Gastaut Syndrome: Treatment Options Explained | MyEpilepsyTeam [myepilepsyteam.com]
- 23. dravetsyndromenews.com [dravetsyndromenews.com]
- 24. researchgate.net [researchgate.net]
- 25. neurology.org [neurology.org]
- 26. soticlestat as adjunctive therapy in children and young adults with dravet syndrome: the phase 3 skyline clinical trial [aesnet.org]
- To cite this document: BenchChem. [A Comparative Guide to the Anticonvulsive Effects of Soticlestat in Key Epilepsy Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610926#validating-the-anticonvulsive-effects-of-soticlestat-in-different-epilepsy-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com